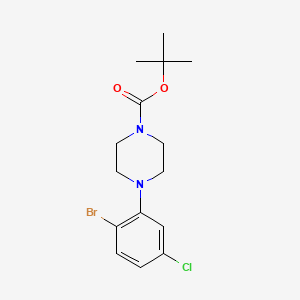

Tert-butyl 4-(2-bromo-5-chlorophenyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(2-bromo-5-chlorophenyl)piperazine-1-carboxylate (CAS: 1845698-46-5) is a piperazine derivative featuring a tert-butyl carbamate group and a halogen-substituted phenyl ring. This compound is widely utilized in medicinal chemistry as an intermediate for synthesizing pharmacologically active molecules, particularly kinase inhibitors and serotonin receptor modulators . Its structural versatility arises from the reactive bromine and chlorine substituents, which enable further functionalization via cross-coupling reactions.

Properties

IUPAC Name |

tert-butyl 4-(2-bromo-5-chlorophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrClN2O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-10-11(17)4-5-12(13)16/h4-5,10H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUYONHJNPXLBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=C2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701133009 | |

| Record name | 1-Piperazinecarboxylic acid, 4-(2-bromo-5-chlorophenyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701133009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1845698-46-5 | |

| Record name | 1-Piperazinecarboxylic acid, 4-(2-bromo-5-chlorophenyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1845698-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxylic acid, 4-(2-bromo-5-chlorophenyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701133009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-bromo-5-chlorophenyl)piperazine-1-carboxylate typically involves the reaction of 2-bromo-5-chloroaniline with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(2-bromo-5-chlorophenyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(2-bromo-5-chlorophenyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar molecules in biological systems .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of new drugs, particularly those targeting neurological and psychiatric disorders .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for use in the manufacture of specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-bromo-5-chlorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Positional Isomers on the Phenyl Ring

The substitution pattern of halogens on the phenyl ring significantly influences physicochemical and biological properties. Key positional isomers include:

Key Findings :

- The 2-bromo-5-chloro isomer (target compound) exhibits superior reactivity in cross-coupling reactions due to the ortho-bromo group’s electronic activation of the ring .

- The 3-bromo-5-chloro isomer shows reduced solubility in polar solvents, likely due to increased molecular symmetry and packing efficiency in crystalline states .

Heterocyclic Analogues

Replacement of the phenyl ring with heterocycles alters electronic properties and target selectivity:

Pyridine-Based Derivatives

- Tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate (CAS: 474330-06-8):

Quinoline and Isoquinoline Derivatives

- Tert-butyl 4-(1-cyclopropyl-3-((((diphenylmethylene)amino)oxy)carbonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-7-yl)piperazine-1-carboxylate: Integrates a quinoline core with a fluorinated ketone group. Exhibits fluorescence properties, enabling applications in bioimaging and drug release studies .

Functional Group Modifications

Sulfonyl and Carbonyl Derivatives

- Tert-butyl 4-((2-oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate :

- Tert-butyl 4-(2-(5-cyanopyridin-3-yl)ethyl)piperazine-1-carboxylate: The cyano group stabilizes interactions with π-stacking motifs in enzyme active sites, as validated by molecular docking studies .

Adamantyl and Triazole Derivatives

- Tert-butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate: The adamantyl-urea moiety in its downstream derivatives confers lipophilicity, enhancing blood-brain barrier penetration .

Stability and Degradation Profiles

- Tert-butyl 4-(2-fluoro-4-((R)-5-((4-methyl-1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)phenyl)piperazine-1-carboxylate (1b): Degrades in simulated gastric fluid (pH 1.2) due to hydrolysis of the oxazolidinone ring, highlighting the target compound’s superior stability under similar conditions .

Biological Activity

Tert-butyl 4-(2-bromo-5-chlorophenyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and neurochemistry. This article delves into its biological properties, mechanisms of action, and comparative analysis with other compounds.

Chemical Structure and Properties

- Molecular Formula : C15H20BrClN2O2

- Molecular Weight : 375.69 g/mol

- Appearance : White crystalline powder

- Solubility : Sparingly soluble in water; soluble in organic solvents such as ethanol and methanol

- Melting Point : 203-204°C

The compound features a piperazine ring with a tert-butyl group and a 2-bromo-5-chlorophenyl moiety, which contributes to its unique pharmacological profile. The halogen substitutions are believed to enhance its interaction with various biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines, potentially making it a candidate for cancer therapy.

- Antidepressant Properties : It appears to interact with serotonin (5-HT) receptors, which are crucial for mood regulation, indicating potential use in treating depression.

- Anxiolytic Effects : The compound may also modulate dopamine (DA) receptor activity, contributing to its anxiolytic effects.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors in the central nervous system. These interactions are critical for understanding its therapeutic potential in treating mood disorders and other neurological conditions.

Interaction Studies

Studies have focused on the binding affinity of this compound at various receptors related to serotonin and dopamine pathways. The modulation of neurotransmitter activity is believed to underlie its antidepressant and anxiolytic effects.

Comparative Analysis with Similar Compounds

The following table presents a comparison of this compound with other piperazine derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Piperazine ring, bromo and chloro substitutions | Antitumor, Antidepressant, Anxiolytic |

| Tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate | Amino and nitro substitutions | Antitumor |

| Tert-butyl 4-(4,5-diamino-3-methylphenyl)piperazine-1-carboxylate | Diamine substitution | Antidepressant |

| Tert-butyl 4-(3-bromo-5-chlorophenyl)piperazine-1-carboxylate | Bromo substitution at different position | Neuroactive |

The unique halogen substitutions in this compound may influence its biological activity differently compared to other derivatives.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

- Antitumor Studies : Research has shown promising results in inhibiting the growth of specific cancer cell lines, indicating a need for further exploration into its mechanisms and efficacy .

- Neuropharmacological Research : Investigations into its effects on neurotransmitter systems have revealed significant interactions that could lead to new treatments for anxiety and depression .

- Safety and Toxicity Assessments : Preliminary toxicity studies indicate that the compound does not exhibit significant cytotoxicity towards human cells at therapeutic concentrations, suggesting a favorable safety profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.